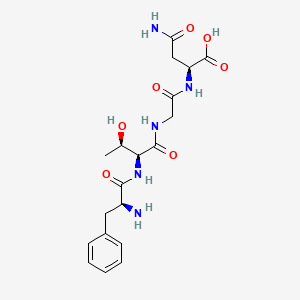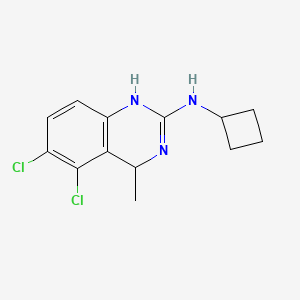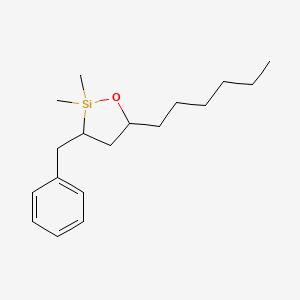
3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane is an organosilicon compound with the molecular formula C₁₈H₃₀OSi. This compound features a unique structure that includes a benzyl group, a hexyl chain, and a dimethyl-substituted oxasilolane ring. Organosilicon compounds like this one are of significant interest due to their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane typically involves the reaction of appropriate silanes with organic halides under controlled conditions. One common method is the hydrosilylation reaction, where a silane reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the oxasilolane ring to other silicon-containing structures.
Substitution: The benzyl and hexyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced silicon-containing compounds.
Substitution: New organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in various medical applications.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane involves its interaction with specific molecular targets. The oxasilolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry and drug development.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride: Another organosilicon compound with different functional groups.
3-Benzyl-5-hexyl-2,2-dimethyl-1,2-oxasilolane: Similar in structure but with variations in the substituents.
Uniqueness
This compound stands out due to its unique combination of a benzyl group, a hexyl chain, and a dimethyl-substituted oxasilolane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
921199-46-4 |
|---|---|
Fórmula molecular |
C18H30OSi |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
3-benzyl-5-hexyl-2,2-dimethyloxasilolane |
InChI |
InChI=1S/C18H30OSi/c1-4-5-6-10-13-17-15-18(20(2,3)19-17)14-16-11-8-7-9-12-16/h7-9,11-12,17-18H,4-6,10,13-15H2,1-3H3 |
Clave InChI |
SLDSXYTZDNKJBO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CC([Si](O1)(C)C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


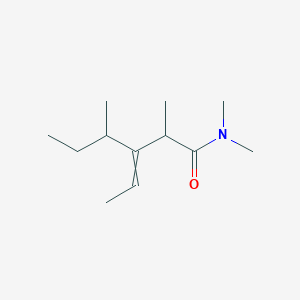
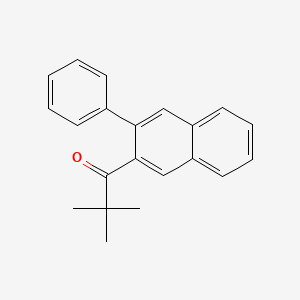
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14182447.png)
![[4-(1-Benzyl-1H-indazol-3-yl)furan-2-yl]methanol](/img/structure/B14182448.png)
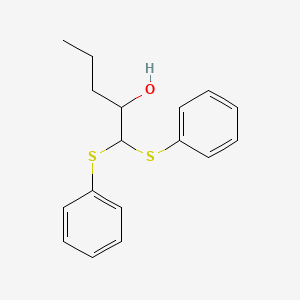
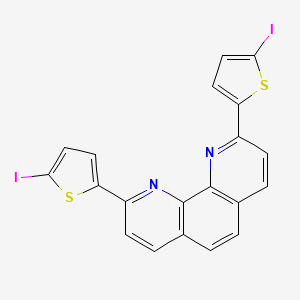

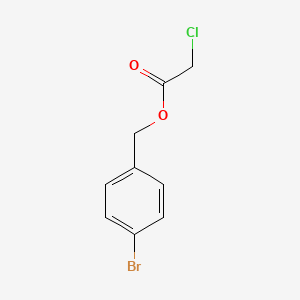

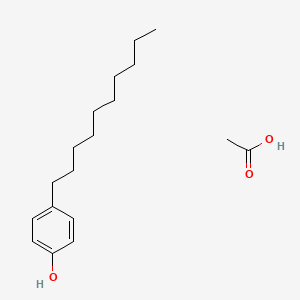

![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
